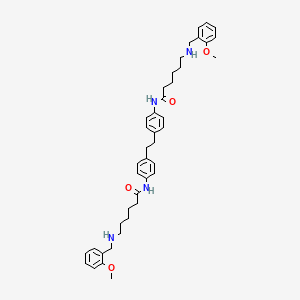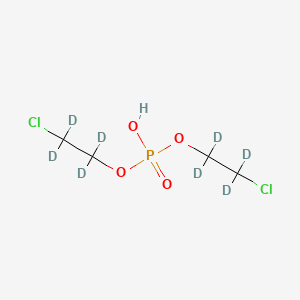
Di-beta,beta'-Chloroethylphosphoric Acid-d8
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(2-chloroethyl) phosphate-d8: is a deuterium-labeled compound, which means it contains deuterium, a stable isotope of hydrogen. This compound is primarily used in scientific research as a tracer for quantitation during the drug development process . The deuterium labeling can affect the pharmacokinetic and metabolic profiles of drugs, making it a valuable tool in pharmaceutical research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Bis(2-chloroethyl) phosphate-d8 involves the incorporation of deuterium into the molecular structure. The specific synthetic routes and reaction conditions are not widely detailed in public sources, but generally, the process involves the substitution of hydrogen atoms with deuterium in the presence of deuterated reagents .
Industrial Production Methods: Industrial production methods for Bis(2-chloroethyl) phosphate-d8 are not extensively documented. it is typically produced in specialized laboratories equipped to handle isotopic labeling and ensure the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions: Bis(2-chloroethyl) phosphate-d8 can undergo various chemical reactions, including:
Substitution Reactions: Where the chlorine atoms can be replaced by other substituents.
Hydrolysis: Leading to the formation of phosphoric acid derivatives
Common Reagents and Conditions: Common reagents used in reactions involving Bis(2-chloroethyl) phosphate-d8 include nucleophiles for substitution reactions and water or aqueous solutions for hydrolysis .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis can yield phosphoric acid derivatives .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Bis(2-chloroethyl) phosphate-d8 is used as a tracer to study reaction mechanisms and pathways due to its deuterium labeling .
Biology and Medicine: In biological and medical research, it is used to investigate the pharmacokinetics and metabolism of drugs. The deuterium labeling helps in tracking the distribution and breakdown of drugs in the body .
Industry: In the industrial sector, it is used in the development and testing of new pharmaceuticals, providing insights into drug behavior and efficacy .
Mecanismo De Acción
The mechanism of action of Bis(2-chloroethyl) phosphate-d8 involves its role as a tracer in scientific studies. The deuterium atoms in the compound allow researchers to track its movement and transformation in various chemical and biological systems. This helps in understanding the pharmacokinetics and metabolism of drugs, as well as the pathways involved in their action .
Comparación Con Compuestos Similares
Bis(2-chloroethyl) phosphate: The non-deuterated version of the compound.
Other Deuterium-Labeled Compounds: Such as deuterium-labeled benzene and deuterium-labeled ethanol
Uniqueness: The uniqueness of Bis(2-chloroethyl) phosphate-d8 lies in its specific deuterium labeling, which provides distinct advantages in tracing and studying drug metabolism and pharmacokinetics. This makes it a valuable tool in pharmaceutical research and development .
Propiedades
Fórmula molecular |
C4H9Cl2O4P |
|---|---|
Peso molecular |
231.04 g/mol |
Nombre IUPAC |
bis(2-chloro-1,1,2,2-tetradeuterioethyl) hydrogen phosphate |
InChI |
InChI=1S/C4H9Cl2O4P/c5-1-3-9-11(7,8)10-4-2-6/h1-4H2,(H,7,8)/i1D2,2D2,3D2,4D2 |
Clave InChI |
PMGHIGLOERPWGC-SVYQBANQSA-N |
SMILES isomérico |
[2H]C([2H])(C([2H])([2H])Cl)OP(=O)(O)OC([2H])([2H])C([2H])([2H])Cl |
SMILES canónico |
C(CCl)OP(=O)(O)OCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


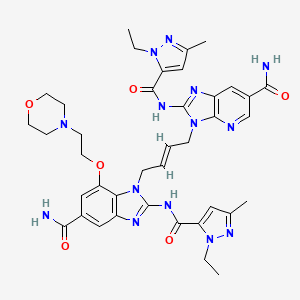

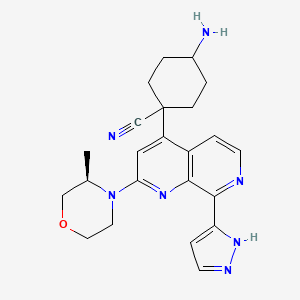
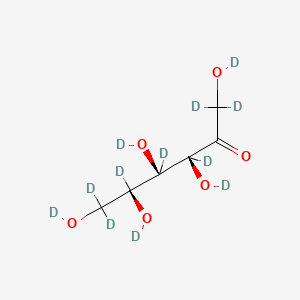
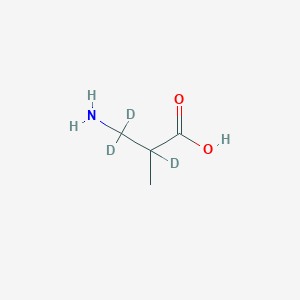

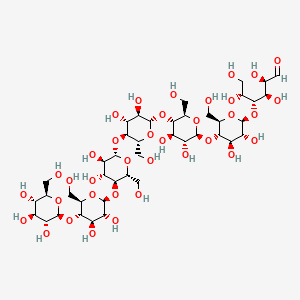

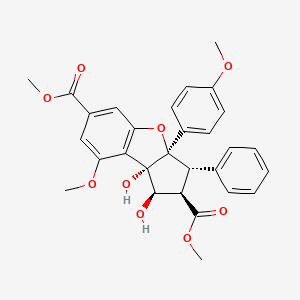

furan-6-yl] nitrate](/img/structure/B12391928.png)
